molecular formula C6H14N2 B1398121 (R)-1,3-Dimethylpiperazine CAS No. 1033717-21-3

(R)-1,3-Dimethylpiperazine

Cat. No.: B1398121
CAS No.: 1033717-21-3
M. Wt: 114.19 g/mol
InChI Key: FMMUNDXXVADKHS-ZCFIWIBFSA-N
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Description

®-1,3-Dimethylpiperazine is a chiral organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The ®-1,3-Dimethylpiperazine variant specifically has two methyl groups attached to the first and third carbon atoms in the ring, with the ® configuration indicating the spatial arrangement of these substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,3-Dimethylpiperazine typically involves the alkylation of piperazine. One common method is the reaction of piperazine with methyl iodide under basic conditions, such as in the presence of potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms in piperazine attack the methyl iodide, resulting in the formation of ®-1,3-Dimethylpiperazine.

Industrial Production Methods

On an industrial scale, the production of ®-1,3-Dimethylpiperazine can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. Catalysts and optimized reaction parameters are employed to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

®-1,3-Dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert ®-1,3-Dimethylpiperazine to its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in ®-1,3-Dimethylpiperazine can participate in nucleophilic substitution reactions, where they replace other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazines depending on the reactants used.

Scientific Research Applications

®-1,3-Dimethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: ®-1,3-Dimethylpiperazine derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1,3-Dimethylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylpiperazine: Similar structure but with methyl groups at the first and fourth positions.

    1,2-Dimethylpiperazine: Methyl groups at the first and second positions.

    1-Methylpiperazine: Only one methyl group at the first position.

Uniqueness

®-1,3-Dimethylpiperazine is unique due to its specific spatial arrangement of methyl groups, which can influence its reactivity and interactions with other molecules. This configuration can result in distinct chemical and biological properties compared to its isomers and other piperazine derivatives.

Properties

IUPAC Name

(3R)-1,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMUNDXXVADKHS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290836
Record name Piperazine, 1,3-dimethyl-, (3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-52-0
Record name Piperazine, 1,3-dimethyl-, (3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1,3-dimethyl-, (3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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